![molecular formula C26H27N5O3 B2564972 3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-36-2](/img/structure/B2564972.png)
3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Antiinflammatory Activity of Analogues
A study by Kaminski et al. (1989) explored the antiinflammatory activity of substituted analogues based on the pyrimidopurinediones ring system. These compounds exhibited significant anti-inflammatory activity in the adjuvant-induced arthritis rat model, comparable to naproxen, without inducing gastric ulcers or ocular toxicity. This suggests potential applications in developing anti-inflammatory agents (Kaminski et al., 1989).
Analgesic Activity of Derivatives
Zygmunt et al. (2015) reported on the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. The study found that certain derivatives exhibited significant analgesic activity, with some compounds being more active than acetylsalicylic acid in in vivo models. This highlights the potential for these compounds to serve as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
DNA Nuclease Activity and Antimicrobial Screening
DNA Binding and Nuclease Activity
Pandiyan and Raman (2016) investigated the DNA nuclease activity of transition metal complexes of a Knoevenagel condensate Schiff base related to the queried compound. These complexes demonstrated the ability to bind to DNA via intercalation mode and showed antimicrobial activities against various bacteria and fungi. The study suggests potential applications in antimicrobial therapies and as tools in molecular biology (Pandiyan & Raman, 2016).
Neuropharmacological Applications
5-HT Receptor Ligands
Research by Jurczyk et al. (2004) on arylpiperazine derivatives of pyrimido[2,1-f]purine indicated high affinity for serotonin (5-HT1A) and alpha(1) receptors. Some derivatives were identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, with potential applications in treating anxiety and depression (Jurczyk et al., 2004).
properties
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-16-30(20-13-7-8-14-21(20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-9-12-19-10-5-4-6-11-19/h4-14,18H,15-17H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPFNHWSDBXRK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.